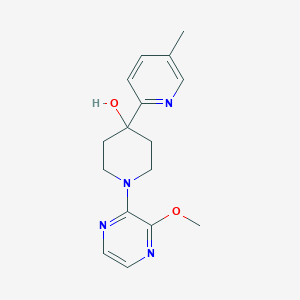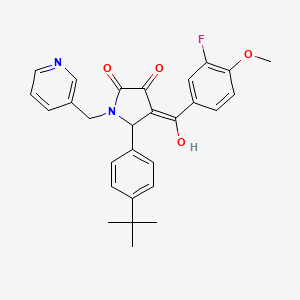
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. In cancer cells, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. In neurons, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide reduces oxidative stress and inflammation by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including modulation of gene expression, inhibition of protein synthesis, and alteration of cellular signaling pathways. In cancer cells, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide induces the expression of genes involved in apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation. In neurons, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide increases the expression of genes involved in antioxidant defense and reduces the expression of genes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and specificity, low toxicity, and ease of synthesis. However, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide also has limitations, including its poor solubility in water and limited stability in biological fluids.
Zukünftige Richtungen
There are several future directions for N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide research, including the development of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide-based anticancer drugs, the investigation of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's potential use in treating neurodegenerative diseases, and the exploration of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's role in modulating immune responses. Additionally, further studies are needed to optimize the synthesis method of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and to improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a promising chemical compound that has potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, providing a foundation for future research. Further studies are needed to fully explore the potential of N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and to optimize its use in various applications.
Synthesemethoden
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multistep process that involves the reaction of 2-fluorophenylhydrazine with methyl isobutyrylacetate to form 2-fluorophenyl-1-methyl-1H-pyrazole-5-carboxylic acid. This compound is then converted to N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide through the reaction with thionyl chloride and then with ammonia.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for developing anticancer drugs. In neuroprotection, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to protect neurons against oxidative stress and inflammation, suggesting its potential use in treating neurodegenerative diseases. In anti-inflammatory therapy, N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-10(6-7-13-15)11(16)14-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUVGPVMPQJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)bis[N-(2-bromophenyl)butanamide]](/img/structure/B5298160.png)


![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(4-fluorobenzoyl)alaninate](/img/structure/B5298179.png)
![6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298208.png)
![N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5298219.png)
![2-[5-[3-(1H-pyrazol-1-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5298223.png)
![4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5298225.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5298228.png)
![1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298245.png)

![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B5298260.png)